4,6-Dimethoxypicolinic acid
Overview
Description
4,6-Dimethoxypicolinic acid is an organic compound with the molecular formula C8H9NO4 It is a derivative of picolinic acid, characterized by the presence of two methoxy groups at the 4 and 6 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethoxypicolinic acid can be synthesized through several methods. One common approach involves the methylation of 4,6-dihydroxypicolinic acid using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the esterification of 4,6-dihydroxypicolinic acid followed by methylation. The ester is then hydrolyzed to yield the desired acid. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the original compound.
Substitution: Derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
4,6-Dimethoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the modulation of zinc finger proteins.
Industry: It is used in the production of various chemicals and materials, including catalysts and ligands for metal complexes
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypicolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it can alter their structure and function, thereby modulating various biological processes. This interaction is crucial for its potential therapeutic effects, including antiviral and antimicrobial activities .
Comparison with Similar Compounds
Picolinic Acid: A simpler derivative with a single carboxyl group.
Dipicolinic Acid: Contains two carboxyl groups and is known for its role in bacterial spore resistance.
6-Methoxypicolinic Acid: Similar structure but with only one methoxy group.
Uniqueness: 4,6-Dimethoxypicolinic acid is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other picolinic acid derivatives and contributes to its specific applications and properties .
Properties
IUPAC Name |
4,6-dimethoxypyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(8(10)11)9-7(4-5)13-2/h3-4H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFPEDHFWODKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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